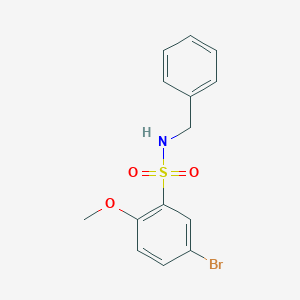

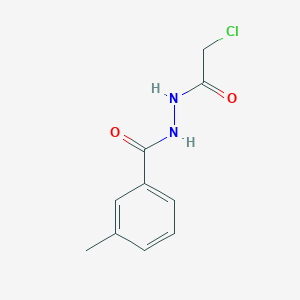

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

説明

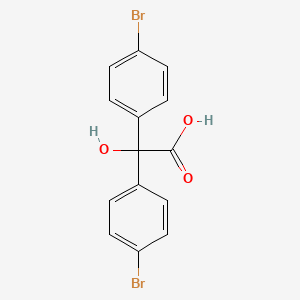

The compound (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a derivative of thiazolidinone, a heterocyclic compound that contains sulfur and nitrogen in its structure. Thiazolidinones are known for their diverse biological activities and are often used as key scaffolds in medicinal chemistry for drug design. The presence of a mercapto group and a methoxybenzylidene moiety in the compound suggests potential for interaction with biological targets and possibly enhanced pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives typically involves multicomponent reactions (MCRs), which are efficient and cost-effective methods for constructing complex molecules. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, demonstrating the versatility of MCRs in creating thiazolidinone derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a 4-thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often modified with various substituents that can influence the molecule's biological activity and physicochemical properties. In the case of the compound , the methoxybenzylidene group would contribute to the molecule's electronic properties and could affect its binding to biological targets .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The mercapto group (–SH) is nucleophilic and can participate in Michael-type addition reactions, as seen in the synthesis of polyfunctional tetrazolic thioethers, where an electrooxidative/Michael-type sequential reaction occurs between a mercaptide anion and electrochemically generated benzoquinones . Such reactivity could be relevant for the compound , potentially leading to further derivatization or interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen can affect the compound's solubility, stability, and reactivity. For instance, the mercapto group can engage in hydrogen bonding, which could influence solubility in polar solvents. The electronic properties imparted by the methoxybenzylidene group could also affect the compound's UV absorption characteristics, which is useful for spectroscopic detection and analysis .

科学的研究の応用

-

Corrosion Inhibition

- Application: Compounds similar to the one you mentioned have been used as inhibitors for carbon steel corrosion .

- Method: The compounds were synthesized and then applied to the surface of the steel. Their effectiveness was evaluated using electrochemical measurements and surface morphology examinations .

- Results: The compounds exhibited mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM of one of the compounds .

-

Molecular Docking and Adsorption Studies

- Application: Similar compounds have been studied for their structural, electrochemical, spectroscopic features, solid-state interactions, molecular docking and adsorption studies onto 2D carbon nanomaterials .

- Method: Experimental and theoretical studies were conducted to evaluate the mode of action of the compound at the active site of the target protein .

- Results: The studies provided insights into the compound’s structural and electrochemical properties, as well as its interactions with 2D carbon nanomaterials .

-

Antituberculosis Agent

- Application: Similar compounds have been investigated for their potential as antituberculosis agents .

- Method: Molecular docking analysis was conducted to evaluate the mode of action of the compound at the active site of the target protein .

- Results: The studies provided insights into the compound’s potential as an antituberculosis agent .

-

Corrosion Inhibition

- Application: Compounds similar to the one you mentioned have been used as inhibitors for carbon steel corrosion .

- Method: The compounds were synthesized and then applied to the surface of the steel. Their effectiveness was evaluated using electrochemical measurements and surface morphology examinations .

- Results: The compounds exhibited mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM of one of the compounds .

-

Molecular Docking and Adsorption Studies

- Application: Similar compounds have been studied for their structural, electrochemical, spectroscopic features, solid-state interactions, molecular docking and adsorption studies onto 2D carbon nanomaterials .

- Method: Experimental and theoretical studies were conducted to evaluate the mode of action of the compound at the active site of the target protein .

- Results: The studies provided insights into the compound’s structural and electrochemical properties, as well as its interactions with 2D carbon nanomaterials .

-

Antituberculosis Agent

- Application: Similar compounds have been investigated for their potential as antituberculosis agents .

- Method: Molecular docking analysis was conducted to evaluate the mode of action of the compound at the active site of the target protein .

- Results: The studies provided insights into the compound’s potential as an antituberculosis agent .

Safety And Hazards

特性

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOIFFNCPPXJMB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360970 | |

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one | |

CAS RN |

81154-09-8 | |

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)